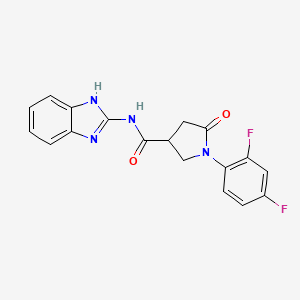![molecular formula C17H22ClNO4S B7551484 N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic benefits. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of a variety of medical conditions.
Mécanisme D'action
CP-47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the biochemical and physiological effects of CP-47,497.
Biochemical and Physiological Effects:
CP-47,497 has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain. CP-47,497 has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, CP-47,497 has been shown to reduce withdrawal symptoms in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-47,497 in lab experiments is its potency as a CB1 receptor agonist. This allows researchers to study the effects of CB1 receptor activation in a controlled environment. However, one limitation of using CP-47,497 in lab experiments is its potential for off-target effects, as it may interact with other receptors in addition to the CB1 receptor.
Orientations Futures
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, CP-47,497 may have potential as a treatment for chronic pain and drug addiction. Further research is needed to fully understand the potential therapeutic benefits of CP-47,497 and to develop safe and effective treatment strategies.
Méthodes De Synthèse
CP-47,497 is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-chlorophenylacetic acid with 1,4-dioxane to form 4-(3-chlorophenyl)oxan-4-ylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxothiolane-3-carboxamide to form CP-47,497.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of medical conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease. CP-47,497 has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S/c18-15-3-1-2-14(10-15)17(5-7-23-8-6-17)12-19-16(20)13-4-9-24(21,22)11-13/h1-3,10,13H,4-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQBVKOFULOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCC2(CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)
![1-N-(3-methylphenyl)-3-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7551443.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)

![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
![N-[3-[[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]carbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551526.png)